molecular formula C20H26N2O3 B2582278 1-(4-Methoxyphenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)ethanol CAS No. 1251622-13-5

1-(4-Methoxyphenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)ethanol

Cat. No.: B2582278
CAS No.: 1251622-13-5
M. Wt: 342.439
InChI Key: UNHARQAYIAICFY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)ethanol is a complex organic compound featuring a piperazine ring substituted with methoxyphenyl groups

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 4-methoxyphenyl and 3-methoxyphenyl derivatives.

    Step 1: Formation of the piperazine ring by reacting 4-methoxyphenylamine with 3-methoxyphenylamine under controlled conditions.

    Step 2: The piperazine intermediate is then reacted with ethylene oxide to introduce the ethanol group.

    Reaction Conditions: These reactions are generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reactions.

Industrial Production Methods:

    Scale-Up: Industrial production involves scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly in the nervous system.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and behavior. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in treating conditions like depression and anxiety.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the piperazine core but lacks the additional methoxyphenyl group.

    2-(4-(3-Methoxyphenyl)piperazin-1-yl)ethanol: Similar structure but with different substitution patterns.

Uniqueness: 1-(4-Methoxyphenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)ethanol is unique due to its dual methoxyphenyl substitution, which enhances its interaction with specific neurotransmitter receptors, potentially leading to more targeted therapeutic effects.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-18-8-6-16(7-9-18)20(23)15-21-10-12-22(13-11-21)17-4-3-5-19(14-17)25-2/h3-9,14,20,23H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHARQAYIAICFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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